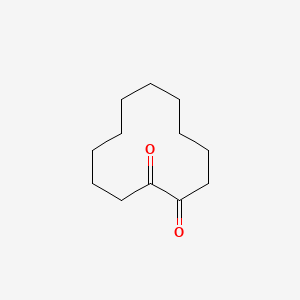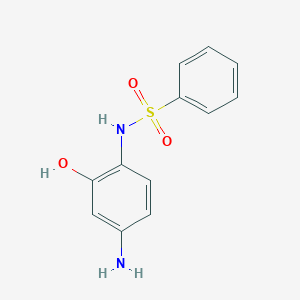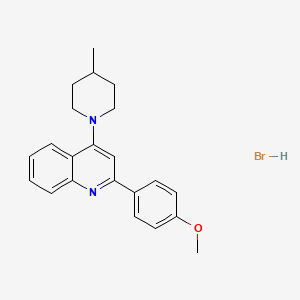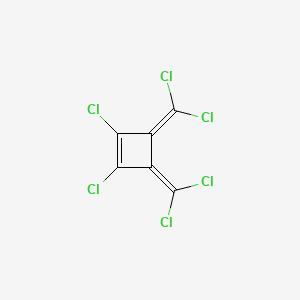
N-(4-Chloro-2-methylphenyl)-3-(3-fluorophenyl)-2-propenamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Chloro-2-methylphenyl)-3-(3-fluorophenyl)-2-propenamide is an organic compound that belongs to the class of amides It features a propenamide backbone with substituted phenyl groups, one of which contains a chlorine atom and a methyl group, while the other contains a fluorine atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-2-methylphenyl)-3-(3-fluorophenyl)-2-propenamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-2-methylaniline and 3-fluorobenzaldehyde.
Formation of Intermediate: The aniline derivative undergoes a condensation reaction with the aldehyde to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Amidation: The final step involves the reaction of the amine with acryloyl chloride to form the desired propenamide.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.
化学反応の分析
Types of Reactions
N-(4-Chloro-2-methylphenyl)-3-(3-fluorophenyl)-2-propenamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various halogenated or alkylated derivatives.
科学的研究の応用
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: May serve as a lead compound in the development of new pharmaceuticals, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: Could be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of N-(4-Chloro-2-methylphenyl)-3-(3-fluorophenyl)-2-propenamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways and processes.
類似化合物との比較
Similar Compounds
N-(4-Chlorophenyl)-3-(3-fluorophenyl)-2-propenamide: Similar structure but lacks the methyl group on the phenyl ring.
N-(4-Chloro-2-methylphenyl)-3-phenyl-2-propenamide: Similar structure but lacks the fluorine atom on the phenyl ring.
N-(4-Chloro-2-methylphenyl)-3-(3-chlorophenyl)-2-propenamide: Similar structure but has a chlorine atom instead of a fluorine atom on the phenyl ring.
Uniqueness
N-(4-Chloro-2-methylphenyl)-3-(3-fluorophenyl)-2-propenamide is unique due to the specific combination of substituents on the phenyl rings, which can influence its chemical reactivity, biological activity, and physical properties. The presence of both chlorine and fluorine atoms may enhance its binding affinity to certain molecular targets and improve its stability under various conditions.
特性
CAS番号 |
853351-88-9 |
|---|---|
分子式 |
C16H13ClFNO |
分子量 |
289.73 g/mol |
IUPAC名 |
(E)-N-(4-chloro-2-methylphenyl)-3-(3-fluorophenyl)prop-2-enamide |
InChI |
InChI=1S/C16H13ClFNO/c1-11-9-13(17)6-7-15(11)19-16(20)8-5-12-3-2-4-14(18)10-12/h2-10H,1H3,(H,19,20)/b8-5+ |
InChIキー |
LONZMEWWPRLPRF-VMPITWQZSA-N |
異性体SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)/C=C/C2=CC(=CC=C2)F |
正規SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C=CC2=CC(=CC=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-nitro-N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}benzamide](/img/structure/B11951694.png)


![2-{[1-(Benzoyloxy)-2-naphthyl]methyl}-1-naphthyl benzoate](/img/structure/B11951719.png)

![1-Chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide](/img/structure/B11951728.png)




![2-nitro-N-[2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl]benzamide](/img/structure/B11951761.png)


